1,3-Bis(1-isocyanato-1-methylethyl)benzene

Catalog No.
S749030
CAS No.
2778-42-9
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(1-isocyanato-1-methylethyl)benzene

CAS Number

2778-42-9

Product Name

1,3-Bis(1-isocyanato-1-methylethyl)benzene

IUPAC Name

1,3-bis(2-isocyanatopropan-2-yl)benzene

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-6-5-7-12(8-11)14(3,4)16-10-18/h5-8H,1-4H3

InChI Key

AZYRZNIYJDKRHO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)N=C=O

solubility

Insoluble (reacts with water)
In water, 2.29 mg/L at 25 °C (est)

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)N=C=O)N=C=O

The exact mass of the compound 1,3-Bis(1-isocyanato-1-methylethyl)benzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (reacts with water)in water, 2.29 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(1-isocyanato-1-methylethyl)benzene, commonly known as m-TMXDI, is a specialized sterically hindered diisocyanate. Although its core features an aromatic benzene ring, the isocyanate (-NCO) groups are attached to tertiary carbon atoms, eliminating conjugation with the ring. This unique molecular architecture classifies it functionally as an aliphatic diisocyanate, granting it excellent UV stability and non-yellowing characteristics. In industrial procurement, m-TMXDI is primarily sourced as a premium precursor for waterborne polyurethane dispersions (PUDs), specialty adhesives, and composite propellant binders. Its defining baseline characteristic is its highly controlled, slow reactivity profile, which enables solvent-free prepolymer dispersion and extended processing windows that standard aliphatic or aromatic diisocyanates cannot achieve[1].

Attempting to substitute m-TMXDI with more common aliphatic diisocyanates like Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI) routinely leads to process failures in water-sensitive or high-solids formulations. Because HDI and IPDI possess primary or secondary isocyanate groups, they exhibit significantly higher reactivity with water and active hydrogen compounds. In waterborne systems, this causes premature competitive hydrolysis, leading to unwanted urea formation, CO2 outgassing, and NCO depletion during the aqueous dispersion phase. Furthermore, in bulk casting or propellant binder applications, substituting m-TMXDI with IPDI drastically reduces pot life and increases processing viscosity, forcing manufacturers to rely on heavy solvent loads or complex cooling systems to prevent premature gelation[1].

Extended Pot Life and Viscosity Control in Highly Filled Binders

For highly filled composite systems such as rocket propellant binders or castable elastomers, processing viscosity and pot life are critical manufacturing constraints. Head-to-head evaluations demonstrate that m-TMXDI-cured propellants exhibit a significantly longer pot life and lower processing viscosities than those cured with the industry-standard IPDI. Furthermore, the curing kinetics of m-TMXDI are less sensitive to ambient temperature fluctuations, allowing for more reliable scale-up and casting of large-volume batches without premature crosslinking or the need for excessive plasticizers[1].

Evidence DimensionPot life and processing viscosity
Target Compound Datam-TMXDI provides extended workable pot life and lower initial mix viscosity with reduced temperature sensitivity.
Comparator Or BaselineIPDI (standard curing agent) yields a substantially shorter pot life and higher viscosity under identical catalyst loadings.
Quantified DifferenceSignificant extension of processing window and reduction in viscosity compared to IPDI baselines.
ConditionsHydroxy-terminated polymer binders highly loaded with aluminum fuel and ammonium perchlorate, catalyzed with triphenyl bismuthine.

Crucial for manufacturers of large-scale castable elastomers or propellants who require extended processing windows to ensure defect-free pouring and molding.

Suppression of Hard Segment Crystallization in Polyurethane Adhesives

The molecular architecture of m-TMXDI, featuring meta-substituted bulky tertiary aliphatic groups, actively disrupts polymer chain packing and prevents rigid domain formation. In comparative studies of aqueous polyurethane dispersion (PUD) adhesives, PUDs based entirely on m-TMXDI exhibited a 0% crystallization rate, whereas those based on linear aliphatic HDI showed an 80% crystallization rate. By utilizing m-TMXDI either alone or in blends with HDI, formulators can precisely tune the crystallization kinetics and heat activation temperature of the resulting adhesive film, a level of morphological control unachievable with pure HDI or MDI systems[1].

Evidence DimensionPolymer hard segment crystallization rate
Target Compound Data0% crystallization rate for pure m-TMXDI-based PUDs.
Comparator Or Baseline80% crystallization rate for pure HDI-based PUDs.
Quantified Difference80% absolute reduction in crystallization rate.
ConditionsEvaluation of dried adhesive films from sulfonated aqueous anionic polyurethane dispersions.

Allows adhesive formulators to engineer custom tack profiles, flexibility, and lower heat-activation temperatures for specialized laminating adhesives.

Prepolymer Stability and Side-Reaction Mitigation in Aqueous Dispersions

In the synthesis of waterborne polyurethanes, the isocyanate-terminated prepolymer must be dispersed in water prior to diamine chain extension. Due to the severe steric hindrance of its tertiary isocyanate groups, m-TMXDI exhibits exceptionally low reactivity with water compared to conventional aliphatic diisocyanates. Formulations utilizing m-TMXDI retain their NCO content significantly longer during aqueous dispersion, minimizing unwanted urea formation and CO2 outgassing that typically plague HDI- or IPDI-based systems under solvent-free conditions[1].

Evidence DimensionNCO-water reactivity during aqueous dispersion
Target Compound Datam-TMXDI allows stable aqueous dispersion with minimal NCO loss prior to chain extension.
Comparator Or BaselineHDI and IPDI undergo rapid competitive hydrolysis, often requiring organic co-solvents to manage prepolymer viscosity and prevent premature gelation.
Quantified DifferenceDrastic reduction in competitive water-isocyanate side reactions during the critical dispersion phase.
ConditionsSolvent-free or low-solvent prepolymer mixing process for anionic PUDs.

Enables the procurement of m-TMXDI for zero-VOC, solvent-free PUD manufacturing where standard diisocyanates would cause catastrophic foaming or gelation.

Zero-VOC Waterborne Polyurethane Dispersions (PUDs)

Because m-TMXDI severely restricts competitive water-isocyanate side reactions during the aqueous dispersion phase, it is the optimal precursor for manufacturing solvent-free, zero-VOC waterborne coatings. It allows formulators to disperse the prepolymer safely without premature CO2 foaming or NCO depletion, which is a common failure mode when using IPDI or HDI [1].

Large-Scale Castable Elastomers and Propellant Binders

In highly filled systems where processing viscosity and working time are critical, m-TMXDI is selected over IPDI to extend the pot life and lower the initial mix viscosity. This makes it highly suitable for solid rocket propellant binders and complex industrial castings that require long, defect-free pouring windows[2].

Heat-Activated Flexible Laminating Adhesives

m-TMXDI is utilized to engineer adhesives that require specific heat-activation profiles and low crystallinity. By replacing highly crystalline HDI segments with the sterically hindered, bulky m-TMXDI structure, manufacturers can produce flexible adhesive films with a 0% crystallization rate, ensuring excellent green strength and tunable tack [3].

Physical Description

Liquid

Color/Form

Clear colorless mobile liquid at room temperature

XLogP3

4.6

Boiling Point

292 °C at 1013 hPa

Density

1.06 mg/L at 25 °C

LogP

log Kow = 4.74 (est)

Melting Point

-10 °C

UNII

YMD74QL0TC

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 162 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 157 of 162 companies with hazard statement code(s):;
H315 (89.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (89.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (89.81%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (53.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (53.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (35.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (89.17%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.17%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg
0.0032 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2778-42-9

Wikipedia

1,3-bis(1-isocyanato-1-methylethyl)benzene

General Manufacturing Information

Adhesive manufacturing
Plastic material and resin manufacturing
Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
FDA approved for use in food-packaging under specific listings in the Code of Federal Regulations (CFR) Title 21-Food and Drugs Chapter I-Food and Drug Administration, Department of Health and Human Services

Dates

Last modified: 08-15-2023

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